2-Isothiocyanatoadamantane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

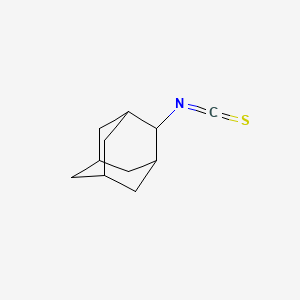

2-Isothiocyanatoadamantane is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. This compound features an isothiocyanate group (-N=C=S) attached to the adamantane core, making it a valuable molecule in various fields of research and industry due to its distinctive chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Isothiocyanatoadamantane can be synthesized through several methods:

Reaction with Carbon Disulfide: Adamantan-1-amine reacts with carbon disulfide in the presence of potassium hydroxide at room temperature for 12 hours.

Reaction with Thiophosgene: Adamantan-1-amine reacts with thiophosgene in the presence of potassium carbonate at 25°C for 2 hours.

Reaction with Trimethylsilyl Isothiocyanate: This reaction occurs in the presence of titanium chloride in methylene chloride at 0°C for 3 hours.

Reaction with Potassium Thiocyanate: 1-Bromoadamantane reacts with potassium thiocyanate in dimethylformamide at 153°C for 5 hours.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the above synthetic routes can be scaled up for industrial applications, ensuring the availability of the compound for various uses.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Isothiocyanatoadamantane undergoes several types of chemical reactions, including:

Substitution Reactions: The isothiocyanate group can be substituted with other nucleophiles, leading to the formation of various derivatives.

Addition Reactions: The compound can participate in addition reactions with electrophiles, forming new bonds at the isothiocyanate group.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

Electrophiles: Electrophiles such as halogens and acids are used in addition reactions.

Major Products:

Wissenschaftliche Forschungsanwendungen

2-Isothiocyanatoadamantane has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Isothiocyanatoadamantane and its derivatives involves the inhibition of specific enzymes and molecular pathways:

Vergleich Mit ähnlichen Verbindungen

2-Isothiocyanatoadamantane can be compared with other adamantane derivatives:

1-Isothiocyanatoadamantane: Similar in structure but differs in the position of the isothiocyanate group, leading to variations in reactivity and biological activity.

Adamantan-1-amine: The precursor to this compound, used in various synthetic routes.

Uniqueness: this compound stands out due to its specific functional group, which imparts unique reactivity and biological activity, making it a valuable compound in both research and industrial applications.

Biologische Aktivität

Introduction

2-Isothiocyanatoadamantane is a compound derived from adamantane, a hydrocarbon with a unique cage-like structure. The introduction of the isothiocyanate functional group (−N=C=S) significantly enhances the biological activity of adamantane derivatives. This article explores the biological activities of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features an isothiocyanate group attached to the adamantane core. The general structure can be represented as follows:

The presence of the isothiocyanate group contributes to its reactivity and biological activity, particularly in cancer research.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity, particularly against various cancer cell lines.

- Mechanism of Action : The isothiocyanate moiety can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of key cellular processes such as proliferation and survival pathways. This reactivity allows it to disrupt the function of proteins involved in cancer progression.

- Cell Proliferation Inhibition : A study demonstrated that derivatives of adamantyl isothiocyanates showed varying degrees of inhibition against breast cancer cell lines (e.g., MDA-MB-231) with IC50 values ranging from 12 to 48 μM depending on the specific structure of the compound .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Ad-ITC 6 | 12-24 | MDA-MB-231 |

| Ad-ITC 5 | 24-48 | MDA-MB-231 |

| Ad-ITC 3 | ~50% inhibition at 24-48 μM | MDA-MB-231 |

Structure-Activity Relationship (SAR)

The efficacy of this compound is influenced by the length and branching of the alkyl chain connecting the adamantane core to the isothiocyanate group. Compounds with longer and more branched chains generally exhibit enhanced biological activity due to improved interaction with target proteins .

Case Studies

- Case Study on Mutant p53 Rescue : A study explored the use of adamantyl isothiocyanates as agents to rescue mutant p53 protein function in cancer cells. The findings indicated that certain derivatives could restore p53 activity, leading to reduced tumor cell proliferation .

- Comparative Analysis : In a comparative study between various adamantyl isothiocyanates, researchers found that compounds with bulky adamantane structures adjacent to the isothiocyanate group displayed diminished potency due to steric hindrance, underscoring the importance of molecular structure in therapeutic efficacy .

Eigenschaften

IUPAC Name |

2-isothiocyanatoadamantane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NS/c13-6-12-11-9-2-7-1-8(4-9)5-10(11)3-7/h7-11H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZVJRMIRGTHAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3N=C=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.